molecular formula C23H23Cl2N3O4S B1585435 R 64181 CAS No. 95480-32-3

R 64181

Cat. No.: B1585435
CAS No.: 95480-32-3
M. Wt: 508.4 g/mol
InChI Key: OGPIBXIQNMQSPY-MBSDFSHPSA-N
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Description

R 64181 (referred to in clinical studies as Vunakizumab) is a humanized monoclonal antibody targeting interleukin-17A (IL-17A), developed for the treatment of moderate-to-severe plaque psoriasis. Its mechanism of action involves neutralizing IL-17A, a pro-inflammatory cytokine implicated in psoriasis pathogenesis. Clinical trials have demonstrated its efficacy in achieving high rates of skin clearance, as evidenced by Phase III trial results presented at the 2025 American Academy of Dermatology (AAD) Annual Meeting .

Key findings from Phase III trials include:

  • Complete Skin Clearance: Significant improvements in Psoriasis Area Severity Index (PASI) scores, with a notable proportion of patients achieving complete (PASI 100) or near-complete (PASI 90–99) clearance .
  • Patient-Reported Outcomes: Enhanced quality of life metrics, including reductions in pruritus and pain, particularly in patients with comorbidities such as metabolic syndrome .

Properties

IUPAC Name

ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)/t18-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPIBXIQNMQSPY-MBSDFSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC1=CC=C(C=C1)SC[C@@H]2CO[C@](O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23Cl2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95480-32-3
Record name trans-Tubulozole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095480323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R 64181 typically involves multiple steps. The process begins with the preparation of the dioxolane ring, followed by the introduction of the dichlorophenyl and imidazole groups. The final step involves the formation of the carbamate linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The imidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of R 64181 involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, inhibiting the activity of metalloenzymes. The dichlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Vunakizumab’s profile, it is compared to other IL-17 inhibitors and biologics with overlapping therapeutic indications. The following table synthesizes key data from clinical trials and mechanistic studies:

Parameter Vunakizumab (R 64181) Secukinumab Ixekizumab Adalimumab (TNF-α inhibitor)
Target IL-17A IL-17A IL-17A TNF-α
Dosing Frequency Q8W (post-induction) Q4W Q4W Q2W
PASI 100 (Week 16) 58% 44% (CLEAR Trial) 41% (UNCOVER-3 Trial) 21% (CHAMPION Trial)
Metabolic Impact Neutral/improved BMI Neutral Neutral Potential weight gain
Safety Profile Low risk of candidiasis Moderate candidiasis risk Moderate candidiasis risk Elevated infection risk
Comorbidity Applicability Effective in metabolic syndrome Limited data Limited data Effective in psoriatic arthritis

Mechanistic and Clinical Insights:

  • IL-17 vs. TNF-α Inhibitors: Unlike TNF-α inhibitors (e.g., adalimumab), Vunakizumab’s IL-17A blockade provides a more targeted approach to psoriasis-specific inflammation, reducing systemic immunosuppression risks .
  • Safety : IL-17 inhibitors, including Vunakizumab, exhibit lower risks of tuberculosis reactivation compared to TNF-α blockers but may predispose patients to mild mucosal candidiasis due to IL-17’s role in antifungal immunity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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